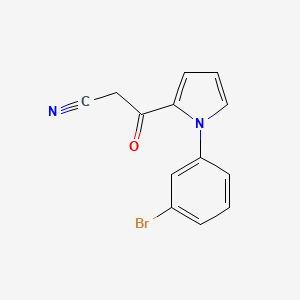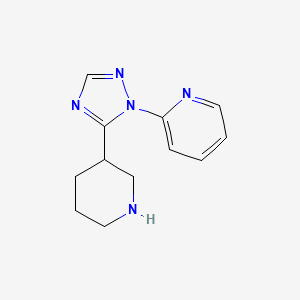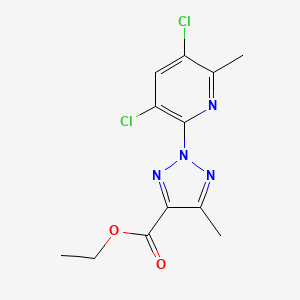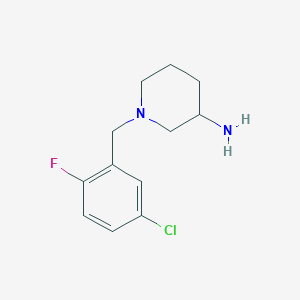
3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-Bromphenyl)-1H-pyrrol-2-yl)-3-oxopropannitril ist eine organische Verbindung, die eine Bromphenylgruppe aufweist, die an einen Pyrrolring gebunden ist, der wiederum mit einer Propanitrilgruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-(3-Bromphenyl)-1H-pyrrol-2-yl)-3-oxopropannitril beinhaltet typischerweise mehrstufige Reaktionen. Ein übliches Verfahren umfasst die folgenden Schritte:
Pyrrolbildung: Die Bildung des Pyrrolrings durch Cyclisierungsreaktionen.
Nitrilzugabe: Die Addition einer Nitrilgruppe an die Propanitril-Einheit.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die kontinuierliche Fließsynthese und der Einsatz von Katalysatoren können zur Steigerung der Effizienz des Produktionsprozesses eingesetzt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(1-(3-Bromphenyl)-1H-pyrrol-2-yl)-3-oxopropannitril kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann mit anderen funktionellen Gruppen unter Verwendung von Reagenzien wie Organolithium- oder Grignard-Reagenzien substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu bilden.
Cyclisierungsreaktionen: Der Pyrrolring kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Organolithium-Reagenzien: Verwendet für Substitutionsreaktionen.
Oxidationsmittel: Wie z. B. Kaliumpermanganat für Oxidationsreaktionen.
Reduktionsmittel: Wie z. B. Lithiumaluminiumhydrid für Reduktionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen zu unterschiedlichen Oxidationsstufen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
3-(1-(3-Bromphenyl)-1H-pyrrol-2-yl)-3-oxopropannitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Interaktion mit biologischen Makromolekülen.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. Antikrebs- oder antimikrobielle Aktivitäten.
Industrie: Wird bei der Synthese von fortschrittlichen Materialien und als Zwischenprodukt bei der Herstellung von Arzneimitteln und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(1-(3-Bromphenyl)-1H-pyrrol-2-yl)-3-oxopropannitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Bromphenylgruppe kann mit Enzymen oder Rezeptoren interagieren, während der Pyrrolring an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität biologischer Pfade modulieren und zu den beobachteten Effekten der Verbindung führen.
Wirkmechanismus
The mechanism of action of 3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-Bromphenyl)pyrrolidin: Ähnliche Struktur, aber ohne die Nitrilgruppe.
3-Brompropionsäure: Enthält eine Bromphenylgruppe, unterscheidet sich aber in den angehängten funktionellen Gruppen.
(3-Bromphenyl)triphenylsilan: Enthält eine Bromphenylgruppe, die jedoch an eine Triphenylsilaneinheit gebunden ist.
Einzigartigkeit
3-(1-(3-Bromphenyl)-1H-pyrrol-2-yl)-3-oxopropannitril ist aufgrund der Kombination der Bromphenylgruppe, des Pyrrolrings und der Nitrilgruppe einzigartig.
Eigenschaften
Molekularformel |
C13H9BrN2O |
|---|---|
Molekulargewicht |
289.13 g/mol |
IUPAC-Name |
3-[1-(3-bromophenyl)pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C13H9BrN2O/c14-10-3-1-4-11(9-10)16-8-2-5-12(16)13(17)6-7-15/h1-5,8-9H,6H2 |
InChI-Schlüssel |
GVVYTUOPRMVSPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=C2C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)
![5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid](/img/structure/B11787449.png)

![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)





![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)

